
Macimorelin
Descripción general
Descripción
Macimorelin es un agonista sintético del receptor de la hormona del crecimiento secretagoga. Se utiliza principalmente en el diagnóstico de la deficiencia de la hormona del crecimiento en adultos. Este compuesto imita la acción de la grelina, una hormona que estimula la liberación de la hormona del crecimiento de la glándula pituitaria .
Métodos De Preparación
Macimorelin se sintetiza a través de una serie de reacciones químicas que implican la formación de enlaces peptídicos. La ruta sintética generalmente implica los siguientes pasos:
Formación de Péptidos Intermedios: El paso inicial implica la síntesis de péptidos intermedios mediante la síntesis de péptidos en fase sólida.
Reacciones de Acoplamiento: Estos péptidos intermedios se acoplan luego utilizando reactivos como carbodiimidas para formar la estructura final de this compound.
Los métodos de producción industrial para this compound implican la ampliación de estas rutas sintéticas en condiciones controladas para garantizar la consistencia y la calidad del producto final.
Análisis De Reacciones Químicas
Macimorelin sufre varios tipos de reacciones químicas:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en los anillos de indol presentes en su estructura.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo dentro de la molécula.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios agentes halogenantes para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Introduction to Macimorelin
This compound is an orally active growth hormone secretagogue that has gained attention for its applications in diagnosing growth hormone deficiency and potential therapeutic uses in various conditions, including cancer cachexia. Approved by the U.S. Food and Drug Administration and the European Medicines Agency, this compound offers a novel approach to evaluating growth hormone levels compared to traditional tests.
Diagnosis of Adult Growth Hormone Deficiency (AGHD)
This compound is primarily recognized for its role in diagnosing AGHD. Traditional tests, such as the insulin tolerance test (ITT), are often invasive and carry risks of severe hypoglycemia. This compound provides a safer, oral alternative that has shown comparable accuracy.
Clinical Evidence
- A multicenter study demonstrated that this compound has a sensitivity of 87% and specificity of 96% for diagnosing AGHD, with a negative agreement of 95.38% when compared to ITT .
- In trials involving patients with varying likelihoods of AGHD, this compound tests yielded high evaluability rates (99%) compared to ITT (82%) after initial testing .
Cancer Cachexia Treatment
Recent studies have explored the efficacy of this compound in treating cancer cachexia, a condition characterized by severe weight loss and muscle wasting associated with cancer.
Pilot Clinical Trials
- A pilot study indicated that daily oral administration of this compound improved body weight and quality of life in patients with cancer cachexia compared to placebo .
- The study reported no serious adverse effects, highlighting the safety profile of this compound in this patient population .
Potential Use in Pediatric Growth Hormone Deficiency
While primarily approved for adults, research is ongoing to evaluate the safety and efficacy of this compound in children suspected of having growth hormone deficiency.
Ongoing Studies
- A recent open-label trial assessed pharmacokinetics and pharmacodynamics in children, indicating favorable safety and tolerability profiles similar to those observed in adults .
- The implications for pediatric applications could expand this compound's utility beyond adult populations.
Other Potential Applications
The biological activity of ghrelin, which this compound mimics, suggests further therapeutic possibilities:
- Growth Retardation : Potential use in treating growth retardation in children.
- Chronic Disease Cachexia : Exploration into its effectiveness against cachexia associated with chronic diseases like AIDS .
Summary of Clinical Trials
The following table summarizes key clinical trials involving this compound:
Mecanismo De Acción
Macimorelin ejerce sus efectos imitando la acción de la grelina. Se une a los receptores de la hormona del crecimiento secretagoga presentes en la glándula pituitaria y el hipotálamo. Esta unión estimula la liberación de la hormona del crecimiento en el torrente sanguíneo. Los objetivos moleculares involucrados incluyen el receptor de la hormona del crecimiento secretagoga y las vías de señalización descendentes que regulan la secreción de la hormona del crecimiento .
Comparación Con Compuestos Similares
Macimorelin es único en comparación con otras secretagogas de la hormona del crecimiento debido a su biodisponibilidad oral y estabilidad. Los compuestos similares incluyen:
Grelina: El ligando natural para el receptor de la hormona del crecimiento secretagoga.
Hexarelina: Un péptido sintético que también estimula la liberación de la hormona del crecimiento pero requiere administración parenteral.
Ipamorelina: Otro péptido sintético con efectos similares pero diferentes propiedades de unión al receptor.
La singularidad de this compound radica en su vía de administración oral, lo que lo hace más conveniente para su uso diagnóstico en comparación con otros compuestos que requieren inyecciones .
Actividad Biológica
Macimorelin, a synthetic ghrelin mimetic, is primarily recognized for its role in stimulating growth hormone (GH) secretion. Approved by the FDA in December 2017 under the brand name Macrilen, it serves as a diagnostic tool for adult growth hormone deficiency (AGHD). Its mechanism involves binding to the growth hormone secretagogue receptor type 1a (GHS-R1a), mimicking the action of endogenous ghrelin, and thereby promoting GH release from the pituitary gland .
This compound acts as an agonist at the GHS-R1a receptor, which is pivotal for GH secretion. Upon administration, it triggers a dose-dependent increase in GH levels, with peak plasma concentrations typically observed within 0.5 to 1.5 hours post-ingestion . The compound demonstrates good oral bioavailability and stability, making it suitable for clinical use.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several critical parameters:
Parameter | Value |
---|---|
Maximum Plasma Concentration (Cmax) | 0.5 to 1.5 hours after dosing |
Half-life (T1/2) | Approximately 4.1 hours |
Volume of Distribution | 5733.4 ± 565.7 L |
Clearance | 37,411.0 ± 4,554.6 mL/min |
This compound is predominantly metabolized by CYP3A4, and its absorption can be affected by food intake .
Diagnostic Use in AGHD
This compound's efficacy as a diagnostic agent for AGHD has been substantiated through various studies. A phase 3 clinical trial demonstrated that this compound's performance was comparable to traditional methods such as the insulin tolerance test (ITT). The optimal cutpoint for GH levels was determined to be 5.1 ng/mL, yielding a specificity of 96% and sensitivity of 92% .
Case Studies: Cancer Cachexia
Recent pilot studies have explored this compound's potential benefits beyond AGHD, particularly in patients suffering from cancer cachexia—a syndrome characterized by severe weight loss and muscle wasting. In one notable study involving ten participants receiving this compound, results indicated improvements in quality of life (QOL) metrics and body weight compared to placebo, although statistical significance was not achieved for all efficacy criteria .
Key Findings from Cancer Cachexia Study:
Outcome Measure | This compound Group (N=10) | Placebo Group (N=5) | P-value |
---|---|---|---|
Body Weight Improvement | 2 participants | 0 participants | 0.92 |
QOL via Anderson Scale | 4 participants | 1 participant | 1.00 |
FACIT-F Improvement | 3 participants | 0 participants | 0.50 |
These findings suggest that while this compound may enhance certain aspects of patient well-being in cancer cachexia, further research with larger cohorts is necessary to confirm its efficacy .
Propiedades
IUPAC Name |
2-amino-N-[(2R)-1-[[(1R)-1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-26(2,27)25(35)31-22(11-16-13-28-20-9-5-3-7-18(16)20)24(34)32-23(30-15-33)12-17-14-29-21-10-6-4-8-19(17)21/h3-10,13-15,22-23,28-29H,11-12,27H2,1-2H3,(H,30,33)(H,31,35)(H,32,34)/t22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVDJAPJQWZRFR-DHIUTWEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)NC=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)NC=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045766 | |
Record name | Macimorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ghrelin is an endogenous ligand for the GH secretagogue receptor that is also called the ghrelin receptor (GHS-R1a). Upon activation of the receptor, ghrelin serves to increase growth hormone (GH) secretion. Macimorelin mimics the actions of ghrelin by stimulating GH release. As a synthetic agonist, it activates growth hormone secretagogue receptors present in the pituitary and hypothalamus. | |
Record name | Macimorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
381231-18-1 | |
Record name | 2-Methylalanyl-N-[(1R)-1-(formylamino)-2-(1H-indol-3-yl)ethyl]-D-tryptophanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=381231-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Macimorelin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381231181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Macimorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Macimorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MACIMORELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8680B21W73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.